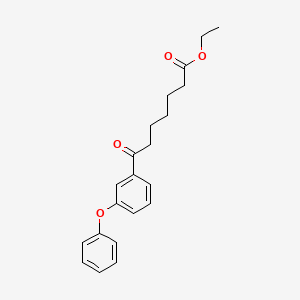

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the arylphenoxypropionate class of herbicides and has been widely used in the agricultural industry for over two decades.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate typically involves the esterification of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with stringent control over reaction parameters to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels. The final product is subjected to rigorous quality control tests to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: 7-oxo-7-(3-phenoxyphenyl)heptanoic acid.

Reduction: 7-hydroxy-7-(3-phenoxyphenyl)heptanoate.

Substitution: Various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its effects on plant physiology and weed control mechanisms.

Medicine: Explored for potential therapeutic applications due to its structural similarity to bioactive molecules.

Industry: Utilized in the formulation of herbicides and agrochemicals

Mecanismo De Acción

The herbicidal activity of ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate is primarily due to its inhibition of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis in plants. By inhibiting ACC, the compound disrupts lipid biosynthesis, leading to the death of susceptible grass weeds. The molecular targets and pathways involved include the binding of the compound to the biotin carboxylase domain of ACC, thereby preventing the carboxylation of acetyl-CoA.

Comparación Con Compuestos Similares

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate can be compared with other similar compounds in the arylphenoxypropionate class, such as:

- Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate

- Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate

- Ethyl 7-(1-naphthyl)-7-oxoheptanoate

- Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate

- Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate

- Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific phenoxyphenyl substitution, which imparts distinct herbicidal properties .

Actividad Biológica

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C19H20O4

- Molecular Weight : 316.36 g/mol

The compound features a heptanoate backbone with a phenoxy group that may influence its biological interactions.

Biological Activity Overview

- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antitumor properties. For instance, related compounds have shown significant reductions in tumor cell viability in various cancer models, suggesting a potential for therapeutic use in oncology .

-

Mechanisms of Action :

- Apoptosis Induction : Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells through the modulation of Bcl-2 and Bax proteins, which are critical regulators of cell death .

- Antioxidant Effects : The presence of phenolic structures often correlates with antioxidant activity, which may protect against oxidative stress in cells .

Study on Antitumor Effects

A notable study evaluated the antitumor effects of ethyl derivatives against Ehrlich Ascites Carcinoma (EAC) in mice. The findings revealed:

- Significant Decrease in Tumor Viability : Mice treated with ethyl derivatives exhibited a 100% decrease in tumor cell viability compared to controls.

- Histopathological Analysis : Examination of liver and kidney tissues indicated no adverse effects from the treatment, supporting the safety profile of such compounds .

Comparative Analysis Table

| Compound Name | Tumor Cell Viability Reduction | Mechanism of Action | Safety Profile |

|---|---|---|---|

| This compound | Not yet tested | Potential apoptosis induction | Unknown |

| Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1) | 100% | Apoptosis, antioxidant activity | No harmful effects observed |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Heptanoic Acid Derivative : Starting from heptanoic acid, various acylation methods can be employed.

- Phenoxy Group Introduction : The phenoxy group can be introduced via nucleophilic substitution reactions involving phenol derivatives.

Propiedades

IUPAC Name |

ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-2-24-21(23)15-8-4-7-14-20(22)17-10-9-13-19(16-17)25-18-11-5-3-6-12-18/h3,5-6,9-13,16H,2,4,7-8,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPHSBSMUBBNIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645597 |

Source

|

| Record name | Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-70-0 |

Source

|

| Record name | Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.